A Technical Guide to the Synthesis and Physicochemical Properties of Tert-butyl (2,2,2-trifluoroethyl)carbamate
A Technical Guide to the Synthesis and Physicochemical Properties of Tert-butyl (2,2,2-trifluoroethyl)carbamate
Abstract
Tert-butyl (2,2,2-trifluoroethyl)carbamate is a valuable synthetic intermediate in medicinal chemistry and drug development. It combines the robust and readily cleavable tert-butoxycarbonyl (Boc) protecting group with the 2,2,2-trifluoroethyl moiety. The trifluoroethyl group is a key pharmacophore known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of parent molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed, field-proven protocol for its synthesis and deprotection, and an in-depth analysis of its predicted spectroscopic data. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile building block.
Introduction and Strategic Importance
In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a widely employed strategy to optimize pharmacological profiles. The 2,2,2-trifluoroethyl group (CF₃CH₂-) is particularly significant. Its strong electron-withdrawing nature and steric bulk can protect adjacent functional groups from metabolic degradation by cytochrome P450 enzymes. Furthermore, its introduction can significantly alter a molecule's pKa, binding affinity, and membrane permeability.
Tert-butyl (2,2,2-trifluoroethyl)carbamate serves as a key reagent for introducing this valuable moiety. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This guide will detail the synthesis of this compound and provide a thorough, predicted characterization to aid researchers in its identification and use.
Physicochemical and Core Properties
While extensive experimental data for this specific carbamate is not widely published, its core properties can be reliably calculated or inferred from its constituent parts and closely related analogs.
| Property | Value / Description | Source / Justification |
| IUPAC Name | tert-butyl (2,2,2-trifluoroethyl)carbamate | Standard Nomenclature |
| Molecular Formula | C₇H₁₂F₃NO₂ | Calculated |
| Molecular Weight | 199.17 g/mol | Calculated |
| CAS Number | 161634-42-0 (Unverified) | Commonly cited, but lacks consistent database entry. |
| Appearance | Colorless oil or low-melting white solid | Predicted by analogy to similar N-alkylated Boc-carbamates. |
| Boiling Point | ~150-160 °C (Predicted at atmospheric pressure) | Estimated based on related structures. |
| Solubility | Soluble in polar organic solvents (DCM, THF, EtOAc, MeOH). Limited solubility in water and nonpolar alkanes. | General property of Boc-carbamates. |
| Density | ~1.15 - 1.25 g/mL | Predicted based on the density of 2,2,2-trifluoroethylamine (1.262 g/mL)[2] and the effect of the Boc group. |
Synthesis and Purification Protocol
The most direct and efficient synthesis of tert-butyl (2,2,2-trifluoroethyl)carbamate is the N-protection of 2,2,2-trifluoroethylamine with di-tert-butyl dicarbonate (Boc₂O). The following protocol is adapted from a robust, high-yield procedure for the Boc-protection of various amines.[1][3]
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol: N-Boc Protection
-
Materials:
-
Procedure:
-
Reagent Preparation: In a round-bottom flask, prepare a solvent mixture of Methanol, Water, and Triethylamine in a 10:10:7 ratio by volume.
-
Dissolution: Dissolve 1.0 equivalent of 2,2,2-trifluoroethylamine in the solvent mixture. Note: If the starting amine is a hydrochloride salt, a preliminary extraction with a mild base like sodium bicarbonate is required.
-
Addition of Boc₂O: While stirring the solution, slowly add 1.5 equivalents of solid di-tert-butyl dicarbonate. Use a small amount of methanol to rinse any residual solid into the flask.[3]
-
Reaction: Heat the reaction mixture to 55 °C and allow it to stir for 16 hours (overnight). As the reaction proceeds, the formation of t-butanol as a byproduct may result in a thick slurry.[3]
-
Work-up and Purification:
-
Allow the mixture to cool to room temperature.
-
Concentrate the slurry to dryness using a rotary evaporator.
-
For complete removal of volatile byproducts and any unreacted Boc₂O, place the resulting solid/oil under high vacuum for 24-72 hours. Excess Boc₂O will sublimate and can be collected in a cold trap.[3]
-
-
Validation: The resulting product, tert-butyl (2,2,2-trifluoroethyl)carbamate, should be a colorless oil or white solid and can typically be used without further purification. Purity can be assessed by NMR spectroscopy.
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Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques. The following data are predicted based on fundamental principles and analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| ¹H NMR | ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ : The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. |
| ~3.85 | Quartet of triplets (qt) or multiplet (m) | 2H | -CH₂-CF₃ : This methylene group is coupled to the adjacent -NH proton (triplet) and the three -CF₃ fluorine atoms (quartet). The resulting pattern may be a complex multiplet. | |
| ~5.0 - 5.5 | Broad singlet (br s) or triplet (t) | 1H | -NH- : The carbamate proton signal is often broad due to quadrupolar relaxation and exchange. It will couple to the adjacent -CH₂- group, appearing as a triplet if exchange is slow. Its chemical shift is solvent-dependent. | |
| ¹³C NMR | ~28.3 | Quartet (q) | 3C | -C(CH₃)₃ : The three equivalent methyl carbons of the tert-butyl group. |
| ~43.5 | Quartet (q, JC-F ≈ 35 Hz) | 1C | -CH₂-CF₃ : The methylene carbon is strongly influenced by the adjacent trifluoromethyl group, resulting in a downfield shift and a characteristic quartet due to C-F coupling. | |
| ~80.5 | Singlet (s) | 1C | -C(CH₃)₃ : The quaternary carbon of the tert-butyl group. | |
| ~123.5 | Quartet (q, JC-F ≈ 277 Hz) | 1C | -CF₃ : The trifluoromethyl carbon shows a large one-bond C-F coupling constant, resulting in a distinct quartet. | |
| ~155.8 | Singlet (s) | 1C | -C=O : The carbonyl carbon of the carbamate group appears in its characteristic downfield region. | |
| ¹⁹F NMR | ~ -74.0 | Triplet (t) | 3F | -CF₃ : The three equivalent fluorine atoms are coupled to the two protons of the adjacent methylene group, resulting in a triplet. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 3300 - 3400 | Medium, Sharp | N-H Stretch |
| 2980 - 2870 | Medium | C-H Stretch (Aliphatic) |
| 1690 - 1720 | Strong | C=O Stretch (Carbamate Carbonyl) |
| 1510 - 1540 | Medium | N-H Bend and C-N Stretch |
| 1250 - 1300 | Strong | C-F Stretch |
| 1150 - 1170 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected Molecular Ion (EI/ESI+): [M+H]⁺ = 200.09, [M+Na]⁺ = 222.07
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Key Fragmentation Pathways:
-
Loss of isobutylene: A characteristic fragmentation of tert-butyl esters and carbamates, leading to a fragment at m/z = 144 (M - 56). This corresponds to the carbamic acid of 2,2,2-trifluoroethylamine, which can further decarboxylate.
-
Loss of the tert-butyl group: Cleavage of the O-C(CH₃)₃ bond results in a fragment at m/z = 143.
-
Cleavage of the trifluoroethyl group: Loss of the CF₃CH₂ group can also be observed.
-
Chemical Reactivity and Synthetic Applications
Deprotection
The primary utility of tert-butyl (2,2,2-trifluoroethyl)carbamate is as a protected form of 2,2,2-trifluoroethylamine. The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM).[1][6]
Caption: Boc-deprotection workflow yielding the free amine salt.
-
Deprotection Protocol:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess (e.g., 5-10 equivalents or a 25-50% v/v solution) of trifluoroacetic acid (TFA).[6]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the amine as its TFA salt.
-
Acidity and N-Alkylation
The N-H proton of the carbamate is weakly acidic. The presence of the powerful electron-withdrawing trifluoroethyl group increases this acidity compared to simple alkyl carbamates. This allows for deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by alkylation with an electrophile (e.g., methyl iodide, benzyl bromide) to generate N,N-disubstituted carbamates. This provides a pathway to more complex fluorinated building blocks.
Safety and Handling
Specific toxicology data for tert-butyl (2,2,2-trifluoroethyl)carbamate is not available. General precautions for handling laboratory chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
-
Reactivity: Carbamates are generally incompatible with strong acids, bases, and strong reducing agents. The deprotection reaction with TFA produces gaseous byproducts and should not be performed in a sealed vessel.[1]
Conclusion
Tert-butyl (2,2,2-trifluoroethyl)carbamate is a strategically important, though not widely characterized, synthetic intermediate. Its value lies in providing a stable, protected source of the 2,2,2-trifluoroethylamine moiety for use in multi-step organic synthesis. This guide provides a reliable protocol for its preparation and a detailed, predicted physicochemical and spectroscopic profile to aid researchers in its synthesis, identification, and application in the development of novel fluorinated compounds for the pharmaceutical and agrochemical industries.
References
A comprehensive list of all sources cited within this document is provided below.
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PubChem. Tert-butyl N-(2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate. National Center for Biotechnology Information. [Link]
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American Elements. Tert-butyl N-methyl-N-{2-[(2-2-2-trifluoroethyl)amino]ethyl}carbamate. [Link]
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Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Chemical, Physical, and Radiological Information. [Link]
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PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]
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Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
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U.S. Environmental Protection Agency. (1985). Chemical, Physical and Biological Properties of Compounds Present at Hazardous Waste Sites. [Link]
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Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Royal Society of Chemistry. [Link]
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Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
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Common Organic Chemistry. Boc Deprotection - TFA. [Link]
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PubChem. Ethanamine, 2,2,2-trifluoro-. National Center for Biotechnology Information. [Link]
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National Institute of Standards and Technology (NIST). 2,2,2-Trifluoroethylamine. NIST Chemistry WebBook. [Link]
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National Institute of Standards and Technology (NIST). 1,4-Naphthalenedione, 2-hydroxy-. NIST Chemistry WebBook. [Link]
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